4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride

Description

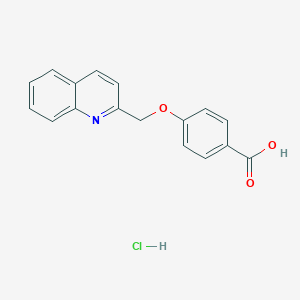

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride is a chemical compound that combines the structural features of quinoline and benzoic acid.

Properties

IUPAC Name |

4-(quinolin-2-ylmethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3.ClH/c19-17(20)13-6-9-15(10-7-13)21-11-14-8-5-12-3-1-2-4-16(12)18-14;/h1-10H,11H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKZFSDKPJHAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-2-ylmethoxy)benzoic acid typically involves the reaction of quinoline derivatives with benzoic acid derivatives. One common method is the nucleophilic substitution reaction where quinoline-2-methanol reacts with 4-chlorobenzoic acid under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted benzoic acids .

Scientific Research Applications

Chemical Properties and Structure

4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride has a molecular formula of C17H13ClN2O3 and a molecular weight of approximately 370.4 g/mol. It appears as a yellow powder and is hygroscopic, soluble in dimethyl sulfoxide at concentrations of 50 mg/mL. The compound features a quinoline moiety linked to a benzoic acid unit via a methoxy group, which contributes to its biological activity.

Medicinal Chemistry Applications

-

Anti-inflammatory Activity :

- The compound acts as a selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4) receptors, which are crucial in mediating inflammatory responses. This property positions it as a potential therapeutic agent for conditions such as asthma and allergic reactions by inhibiting bronchoconstriction and inflammation associated with leukotriene signaling pathways.

-

Pharmacological Studies :

- In vivo studies have demonstrated that 4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride exhibits oral bioavailability, indicating its potential for systemic administration in treating respiratory diseases. Its mechanism involves inhibiting contractions induced by leukotrienes in animal models, further supporting its role in managing asthma symptoms.

-

Drug Design :

- The compound's unique structure allows it to serve as a pharmacophore in drug design, particularly for developing anti-inflammatory and anti-allergic medications. Its ability to selectively block specific receptors makes it an attractive candidate for further pharmacological evaluation.

Materials Science Applications

In addition to its medicinal applications, 4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride has been explored for potential uses in materials science due to its unique chemical properties:

-

Polymer Chemistry :

- The compound can be integrated into polymer matrices to enhance the material properties, such as thermal stability and mechanical strength. Research indicates that incorporating such compounds can lead to the development of advanced materials with tailored functionalities.

-

Nanotechnology :

- There is ongoing research into using this compound in nanotechnology applications, where its unique properties may contribute to the development of nanocarriers for drug delivery systems, improving the efficacy and targeting of therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of 4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride:

- A study demonstrated that this compound significantly reduced airway hyperresponsiveness in animal models of asthma, indicating its potential utility in clinical settings.

- Another investigation focused on the synthesis and characterization of derivatives of this compound, revealing enhanced biological activities compared to the parent compound, suggesting avenues for developing more potent analogs.

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

4-(Quinolin-2-yl)benzoic acid: Similar structure but lacks the methoxy group.

4-Hydroxy-2-quinolones: Similar quinoline core but different functional groups.

Uniqueness

4-(Quinolin-2-ylmethoxy)benzoic acid;hydrochloride is unique due to its combined structural features of quinoline and benzoic acid, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets .

Biological Activity

4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride is an organic compound notable for its selective antagonistic activity against leukotriene D4 and E4 receptors. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications in treating inflammatory and allergic diseases, particularly asthma and allergic responses.

- Molecular Formula : C17H14ClNO3

- Molecular Weight : Approximately 370.4 g/mol

- Appearance : Yellow powder with a tan cast

- Melting Point : Exceeds 136°C

- Solubility : Soluble in dimethyl sulfoxide at concentrations of 50 mg/mL

The primary mechanism of action for 4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride involves the inhibition of leukotriene biosynthesis, specifically targeting the contraction responses induced by leukotriene D4. This inhibition is crucial for managing conditions associated with excessive leukotriene production, such as asthma, allergic rhinitis, and other inflammatory diseases .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : It inhibits the contractions in guinea pig ileum and trachea caused by leukotriene D4, suggesting its potential as an anti-inflammatory agent.

- Antiallergic Properties : The selective antagonism of leukotriene receptors positions it as a candidate for treating allergic conditions .

- Cytoprotective Activity : It has shown promise in protecting against gastrointestinal mucosal damage from irritants, which could be beneficial in treating erosive gastritis and related conditions .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Quinolin-4-yl)benzoic acid | Quinoline at the 4-position | Different receptor interaction profile |

| 4-(Quinolin-3-yl)benzoic acid | Quinoline at the 3-position | Varying biological activity |

| 4-(Quinolin-6-yl)benzoic acid | Quinoline at the 6-position | Distinct chemical reactivity |

| 2-(Quinolin-2-ylmethoxy)phenylamine | Amino group addition | Enhanced solubility properties |

The unique positioning of the quinoline ring at the 2-position significantly influences both the chemical reactivity and biological activity of this compound compared to other positional isomers.

Case Studies and Research Findings

Several studies have examined the therapeutic potential of 4-(Quinolin-2-ylmethoxy)benzoic acid; hydrochloride:

- Asthma Treatment : In vivo studies have demonstrated that this compound can effectively reduce airway hyperresponsiveness in animal models, indicating its potential as a treatment for asthma.

- Allergic Reactions : Clinical evaluations have shown that it can alleviate symptoms associated with allergic rhinitis by blocking leukotriene-mediated pathways .

- Gastroprotective Effects : Experimental models have indicated that it may enhance resistance to gastric mucosal injury caused by non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its utility in gastroenterology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.